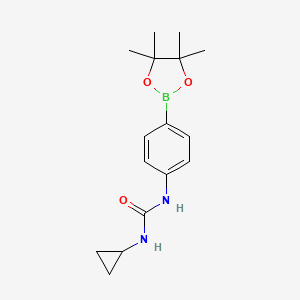![molecular formula C14H19BN2O2 B1452318 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1111638-03-9](/img/structure/B1452318.png)
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is a boronic acid derivative . It is also known as “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” or “2-Methoxy-5-pyridineboronic acid pinacol ester” with an empirical formula of C12H18BNO3 .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.09 . It is a solid at room temperature with a melting point of 47-51 °C (lit.) .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
Organoboron compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine are pivotal as intermediates in organic synthesis. They are used to protect diols and are involved in key reactions such as asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions . Their high stability and reactivity make them suitable for constructing complex organic molecules.
Drug Development
In the realm of pharmacology, these compounds are employed as enzyme inhibitors and ligand drugs due to their unique borate and sulfonamide groups . They play a crucial role in the synthesis of various therapeutic agents, including anticancer drugs, and are instrumental in the development of new medicinal compounds.
Fluorescent Probes
The ability of organoboron compounds to act as fluorescent probes is significant in biological research. They are used to detect and measure the presence of analytes like hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines . This application is crucial for diagnostic purposes and biochemical studies.
Stimulus-Responsive Drug Carriers
These compounds are also used to construct stimulus-responsive drug carriers. The boronic ester bonds in these carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, enabling controlled drug release . This technology is promising for targeted drug delivery systems and precision medicine.
Enzyme Inhibition
Boronic acid compounds derived from our subject compound are known to act as enzyme inhibitors. They can bind to the active sites of enzymes, modulating their activity, which is a valuable trait in designing drugs for diseases where enzyme regulation is therapeutic .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used for the quantification and qualification of various chemical entities. Their high reactivity makes them suitable for use in chromatography and spectrometry, aiding in the accurate analysis of complex mixtures .
Safety and Hazards
The safety information for this compound includes hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313, suggesting measures to take if exposed or concerned .
Direcciones Futuras
The future directions of this compound could involve its use in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It could also be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Mecanismo De Acción
- Boronic acid compounds, like this one, are known for their high stability, low toxicity, and reactivity in various transformation processes. They play essential roles in organic synthesis, pharmaceuticals, and biology .
- The boronic ester bond in different environments may be involved in controlled drug release, making it a potential drug carrier .
Target of Action
Mode of Action
Action Environment
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-10-7-11(8-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJIEMTAFYRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=C3)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694521 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1111638-03-9 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



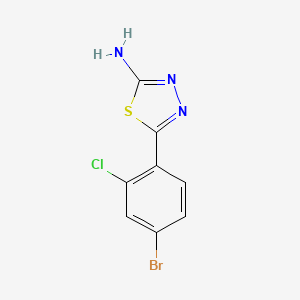
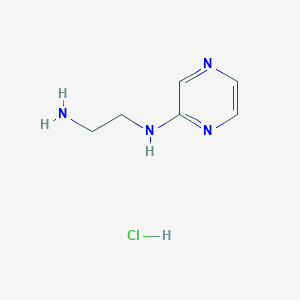
![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)
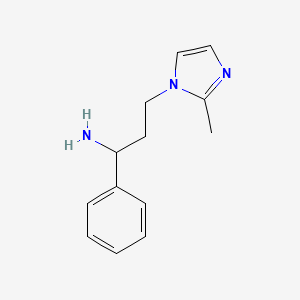
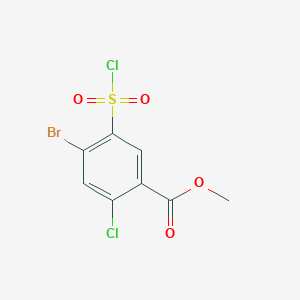
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
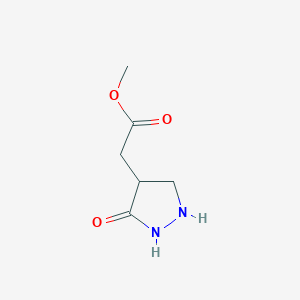

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

